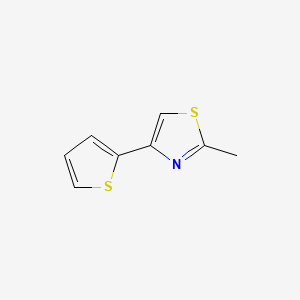
2-Methyl-4-(2-thienyl)-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-(2-thienyl)-1,3-thiazole is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms. Although the provided papers do not directly discuss 2-Methyl-4-(2-thienyl)-1,3-thiazole, they do provide insights into the chemical behavior and applications of structurally related thiazole derivatives. These compounds have been studied for their potential antitumor, antifilarial, and corrosion inhibition properties, as well as their electronic structure and spectral features .
Synthesis Analysis
The synthesis of thiazole derivatives often involves chemical transformations starting from various thiazole precursors. For example, methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate was prepared from 2-amino-4-(chloromethyl)thiazole, demonstrating the versatility of thiazole chemistry in generating compounds with potential biological activity . The synthesis of these compounds is crucial for their evaluation in various biological assays and for the development of new materials with desired properties.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which can be substituted at various positions to alter the compound's properties. X-ray diffraction methods, along with density functional theory (DFT) calculations, are commonly used to determine and optimize the molecular geometry of these compounds . The electronic structure and spectral features are also studied using various spectroscopic techniques and theoretical calculations .
Chemical Reactions Analysis
Thiazole derivatives participate in a range of chemical reactions, which can be utilized to further modify the compound or to understand its reactivity. For instance, the inhibitory action of thiadiazole derivatives on steel corrosion suggests that these compounds can interact with metal surfaces, possibly through the formation of a chemisorbed film . Such interactions are important for the development of corrosion inhibitors and other applications where surface chemistry plays a crucial role.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as their corrosion inhibition efficiency, thermal stability, and electronic properties, are of significant interest. Electrochemical studies provide insights into the corrosion inhibition mechanisms and the efficiency of these compounds in protecting metals . Spectroscopic methods, along with thermal analysis and DFT calculations, are employed to characterize the compounds and to understand their stability and reactivity . These properties are essential for the practical application of thiazole derivatives in various fields, including materials science and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
2-Methyl-4-(2-thienyl)-1,3-thiazole derivatives have been studied for their application in corrosion inhibition. For instance, 2-amino-4-methyl-thiazole (2A4MT) has demonstrated effectiveness as a corrosion inhibitor for mild steel in acidic solutions. This efficiency is attributed to its strong adsorption as a barrier film on the steel surface, as evidenced by various electrochemical and quantum calculation parameters (Yüce et al., 2014).
Antiprotozoal Activity
Thiazole compounds, including derivatives of 2-methyl-4-(2-thienyl)-1,3-thiazole, have shown potential in antiprotozoal therapy. Notably, certain thiazole derivatives exhibited moderate activity against Trypanosoma cruzi and Trypanosoma rhodesiense in animal models, suggesting their therapeutic potential in treating protozoal infections (Verge & Roffey, 1975).
HIV-1 Reverse Transcriptase Inhibition
Research on isatin thiazoline hybrids, including 2-methyl-4-(2-thienyl)-1,3-thiazole derivatives, has revealed their effectiveness in inhibiting HIV-1 reverse transcriptase-associated functions. These compounds, especially those with specific substitutions, show promising activity against both DNA polymerase and ribonuclease H, making them potential candidates for HIV-1 treatment (Meleddu et al., 2016).
Cardioprotective Activity
Certain 2-arylimino-1,3-thiazole derivatives, related to 2-methyl-4-(2-thienyl)-1,3-thiazole, have been synthesized and evaluated for their cardioprotective effects. These compounds showed a moderate to high cardioprotective effect in vitro, suggesting their potential as therapeutic agents for cardiovascular diseases (Drapak et al., 2019).
Antimicrobial Properties
Thiazole derivatives, including those with a 2-methyl-4-(2-thienyl)-1,3-thiazole structure, have been explored for their antimicrobial properties. Some of these compounds have shown significant antifungal and antibacterial activities, with molecular docking studies suggesting their potential as inhibitors of specific enzymes relevant in antimicrobial action (Sarojini et al., 2010).
Safety And Hazards
The safety and hazards associated with “2-Methyl-4-(2-thienyl)-1,3-thiazole” are not specified in the sources I have access to. However, similar compounds can pose various hazards, including acute toxicity via dermal, inhalation, and oral routes1011.
Zukünftige Richtungen
While specific future directions for “2-Methyl-4-(2-thienyl)-1,3-thiazole” are not mentioned in the sources I have access to, research into similar compounds is ongoing. For instance, quinazolinone and quinazoline derivatives are being investigated for their potential therapeutic applications12.
Please note that this analysis is based on the limited information available to me and may not be fully comprehensive or accurate. For a more detailed and accurate analysis, please consult a professional chemist or a relevant scientific literature database.
Eigenschaften
IUPAC Name |
2-methyl-4-thiophen-2-yl-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS2/c1-6-9-7(5-11-6)8-3-2-4-10-8/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HILMKDNBZMYHDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352813 |
Source


|
| Record name | 2-methyl-4-(2-thienyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(2-thienyl)-1,3-thiazole | |
CAS RN |
21036-67-9 |
Source


|
| Record name | 2-methyl-4-(2-thienyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

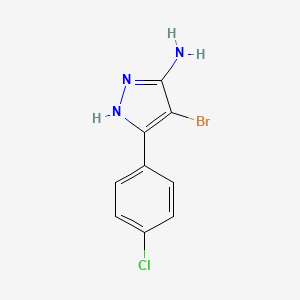
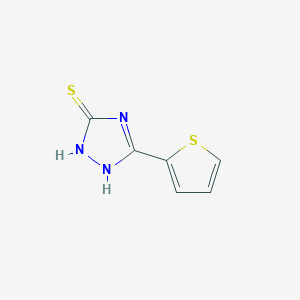
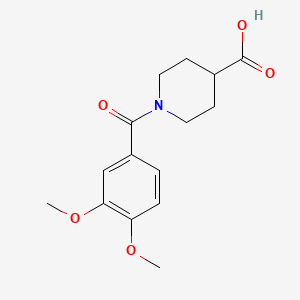
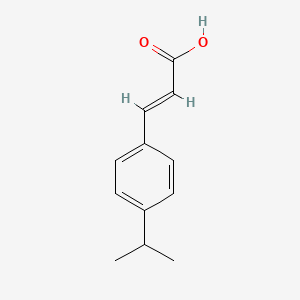
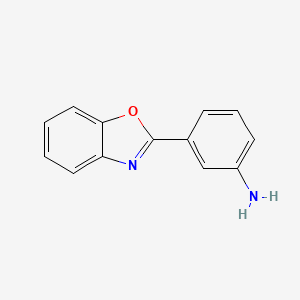
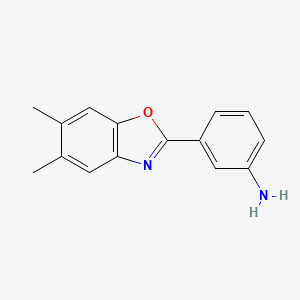
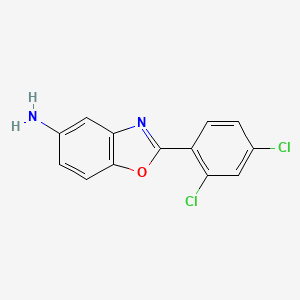
![2-[(4-Fluorobenzyl)thio]benzoic acid](/img/structure/B1331263.png)
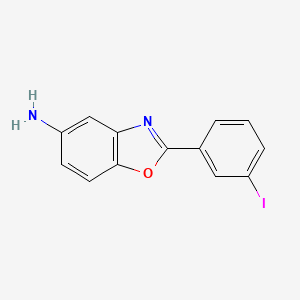

![[1-(Furan-2-yl)ethylideneamino]thiourea](/img/structure/B1331275.png)
![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B1331280.png)

